6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine and carboxylic acid groups.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxylic acid group.
3-Carboxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H10BrNO2 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
ABTKHLULIDKVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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